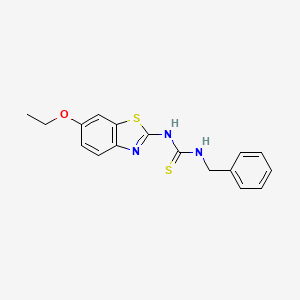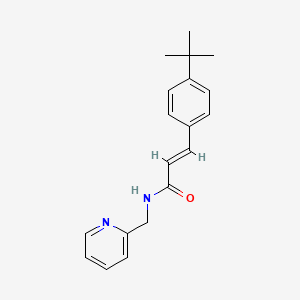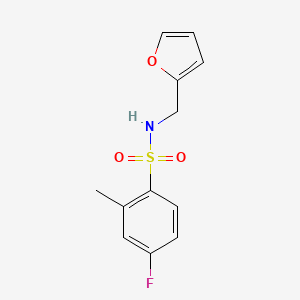![molecular formula C16H10F3NO2S B5755945 2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5755945.png)
2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile is a chemical compound that belongs to the class of acrylonitrile derivatives. It is a synthetic compound that has been widely used in scientific research due to its unique properties. The compound has been studied extensively for its potential use in various fields including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The exact mechanism of action of 2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound exhibits potent antiproliferative activity against various cancer cell lines. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. However, the compound has not been extensively studied for its physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile has several advantages for lab experiments. The compound is easy to synthesize and has a high yield. The compound also exhibits potent antiproliferative and anti-inflammatory activity, making it a potential candidate for further study. However, the compound has some limitations for lab experiments. The compound has not been extensively studied for its physiological effects, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of 2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile. In medicinal chemistry, the compound can be further studied for its potential as an anticancer and anti-inflammatory agent. The compound can also be studied for its potential use in the synthesis of new materials with unique properties. Further studies are needed to fully understand the mechanism of action and physiological effects of the compound.
Métodos De Síntesis
2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile is a synthetic compound that can be synthesized using various methods. One of the most common methods is the reaction of 2-bromo-3-(phenylsulfonyl)acrylonitrile with 4-trifluoromethylphenylmagnesium bromide. The reaction is carried out in the presence of a palladium catalyst and a ligand. The yield of the compound obtained through this method is high and the purity is also good.
Aplicaciones Científicas De Investigación
2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile has been extensively studied for its potential use in various fields. In medicinal chemistry, the compound has been studied for its potential as an anticancer agent. It has been found that the compound exhibits potent antiproliferative activity against various cancer cell lines. The compound has also been studied for its potential as an anti-inflammatory agent. In material science, the compound has been studied for its potential use in the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2S/c17-16(18,19)13-8-6-12(7-9-13)10-15(11-20)23(21,22)14-4-2-1-3-5-14/h1-10H/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRQJUDWGOSMAC-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5755886.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5755896.png)
![2-[(4-methyl-5-{[(2-methyl-8-quinolinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5755909.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide](/img/structure/B5755917.png)

![5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5755932.png)

![N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5755952.png)

![4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5755969.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine](/img/structure/B5755976.png)